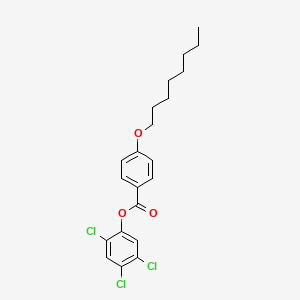

2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4,5-trichlorophenyl) 4-octoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl3O3/c1-2-3-4-5-6-7-12-26-16-10-8-15(9-11-16)21(25)27-20-14-18(23)17(22)13-19(20)24/h8-11,13-14H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQVFGUXJOSAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346895 | |

| Record name | 2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79404-93-6 | |

| Record name | 2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Elucidation of Established Synthetic Pathways

Among the most reliable methods for synthesizing esters from carboxylic acids and alcohols or phenols is the use of coupling agents that activate the carboxyl group under mild conditions.

The use of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent is a widely employed strategy for the formation of amide and ester bonds. thieme-connect.comresearchgate.net This method is particularly valued for its mild reaction conditions, which helps in preserving sensitive functional groups within the reacting molecules. thieme-connect.com

The DCC-mediated esterification proceeds through a highly reactive intermediate. The reaction is initiated by the protonation of one of the nitrogen atoms of DCC by the carboxylic acid (4-n-Octyloxybenzoic acid). The resulting carboxylate anion then acts as a nucleophile, attacking the central carbon atom of the protonated DCC. wikipedia.orgchemicalbook.com

This attack forms a key intermediate: an O-acylisourea. This intermediate is highly electrophilic, effectively "activating" the carboxyl group and turning the original hydroxyl into a good leaving group. wikipedia.orgchemicalbook.com The final step involves the nucleophilic attack by the hydroxyl group of 2,4,5-Trichlorophenol (B144370) on the activated carbonyl carbon of the O-acylisourea intermediate. This forms the desired ester product and the urea (B33335) byproduct, N,N'-dicyclohexylurea (DCU). thieme-connect.comchemicalbook.com

The choice of solvent is critical for the success of DCC-mediated couplings. DCC itself is soluble in a range of common aprotic organic solvents, including dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724). wikipedia.orgchemicalbook.com A significant advantage of this method is the nature of its primary byproduct, DCU, which is poorly soluble in most of these solvents and in water. thieme-connect.comchemicalbook.com This low solubility allows for its convenient removal from the reaction mixture by simple filtration. thieme-connect.com

Diethyl ether is a suitable solvent for this reaction, particularly when cooled, as it effectively dissolves the reactants while promoting the precipitation of the DCU byproduct as it forms. researchgate.net The selection of a solvent system is a balance between ensuring the solubility of the starting materials and facilitating the removal of byproducts to drive the reaction to completion and simplify purification.

Table 1: Solvent Influence on DCC-Mediated Synthesis of 2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate

| Solvent | DCC Solubility | Reactant Solubility | DCU Byproduct Solubility | Comments |

|---|---|---|---|---|

| Dichloromethane (DCM) | High | Good | Low | Commonly used; efficient at dissolving reactants. |

| Tetrahydrofuran (THF) | High | Good | Low | Another common choice, suitable for reactions with DMAP. taylorandfrancis.com |

| Diethyl Ether | Moderate | Moderate | Very Low | Excellent for precipitating DCU, especially when cooled. researchgate.net |

| Acetonitrile | High | Good | Low | A more polar aprotic option. |

To improve the efficiency of ester formation, especially with less reactive alcohols or phenols, ancillary reagents are often added. In the context of DCC-mediated esterification, the most common additive is 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com This variation is known as the Steglich esterification.

DMAP functions as a potent acyl-transfer catalyst. It reacts with the O-acylisourea intermediate (or a symmetrical anhydride (B1165640) that can form from it) to generate a highly reactive N-acylpyridinium salt. This new intermediate is significantly more electrophilic and is readily attacked by the 2,4,5-trichlorophenol nucleophile. The use of catalytic amounts of DMAP can dramatically accelerate the reaction, allowing for esterification to occur at room temperature and with higher yields. thieme-connect.comchemicalbook.com

While DCC coupling is effective, other classical methods can be employed, primarily involving the conversion of the carboxylic acid into an even more reactive derivative.

The acid chloride method is a robust, two-step approach. First, 4-n-octyloxybenzoic acid is converted into 4-n-octyloxybenzoyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and is subsequently treated with 2,4,5-trichlorophenol. This reaction is typically performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct that is generated.

The mixed anhydride method offers another route for activating the carboxylic acid. tcichemicals.com In this strategy, 4-n-octyloxybenzoic acid is reacted with an acid chloride (e.g., pivaloyl chloride) or an alkyl chloroformate in the presence of a tertiary amine base. google.com This forms a mixed anhydride. This activated intermediate is then reacted in situ with 2,4,5-trichlorophenol. A key consideration in this method is selectivity; the incoming nucleophile must preferentially attack the carbonyl carbon of the desired acyl group (the 4-n-octyloxybenzoyl moiety) rather than the other carbonyl of the anhydride. nih.gov The introduction of bulky or electron-withdrawing groups on the activating acid can steer the nucleophile to the correct position. tcichemicals.com

The choice of synthetic method often depends on a trade-off between reaction conditions, yield, and ease of purification. While direct comparative data for the synthesis of this compound is not available in the literature, a general comparison can be made based on the known characteristics of these reactions.

The DCC/DMAP method is known for providing good to excellent yields under very mild conditions. chemicalbook.com The primary purification challenge is the complete removal of the DCU byproduct, which, despite its low solubility, can sometimes require chromatographic separation for high-purity products. thieme-connect.comchemicalbook.com

The acid chloride pathway generally results in very high yields due to the extreme reactivity of the intermediate. However, the conditions are harsher, requiring the use of potent chlorinating agents and careful control of the reaction. Purity can be affected by any unreacted acid chloride or residual base.

The mixed anhydride method can also provide high yields, but these can be more variable and highly dependent on the specific reagents and conditions used to avoid side reactions, such as the formation of symmetrical anhydrides or attack at the wrong carbonyl center. tcichemicals.comgoogle.com

Table 2: Comparative Overview of Synthetic Strategies

| Method | Activating Agent(s) | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| DCC Coupling | DCC, DMAP (optional) | Mild (e.g., 0°C to RT), Aprotic Solvent | High yields, very mild conditions. thieme-connect.comchemicalbook.com | DCU byproduct removal, potential for side reactions without additives. thieme-connect.comchemicalbook.com |

| Acid Chloride | SOCl₂, (COCl)₂ then a base (e.g., Pyridine) | Can require heating; must be anhydrous | Generally very high yields, highly reactive intermediate. | Harsh reagents, corrosive HCl byproduct. |

| Mixed Anhydride | Pivaloyl chloride or Alkyl Chloroformate, Base | Low temperature (e.g., -15°C to RT) | Highly reactive intermediate, avoids very harsh reagents. google.com | Potential for side reactions, regioselectivity issues. tcichemicals.comnih.gov |

Exploration of Alternative Esterification Strategies (e.g., Acid Chloride, Mixed Anhydride)

Assessment of Reaction Efficiencies

To assess the reaction efficiency for the synthesis of this compound, researchers would systematically vary reaction conditions. This would involve studying the impact of different catalysts (e.g., mineral acids, Lewis acids, or coupling agents), solvents, temperatures, and reactant molar ratios on the final yield and purity of the product. Data would be collected through techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify the amount of ester formed and any remaining starting materials or byproducts. The results would typically be presented in a data table, showcasing the percentage yield and purity achieved under each set of conditions, allowing for the identification of the most efficient synthetic route.

Kinetic Studies of Compound Formation

Determination of Rate Laws and Activation Parameters

Kinetic studies would be essential to understand the mechanism and energetics of the esterification reaction. By monitoring the concentration of reactants and products over time at various initial concentrations and temperatures, the rate law for the formation of this compound could be determined. This would reveal the order of the reaction with respect to each reactant. From temperature-dependent rate data, the activation energy (Ea) and pre-exponential factor (A) could be calculated using the Arrhenius equation. nih.gov These parameters provide insight into the energy barrier of the reaction and the frequency of effective molecular collisions. Thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) could also be determined to further characterize the transition state. nih.gov

Investigation of Transition State Structures

Computational chemistry would be a powerful tool for investigating the transition state structure of the reaction. nih.gov Using quantum-chemical calculations, such as Density Functional Theory (DFT), researchers could model the geometry, energy, and vibrational frequencies of the transition state complex formed during the esterification. This would provide a molecular-level picture of the bond-breaking and bond-forming processes and help to rationalize the observed reactivity and selectivity.

Process Optimization for Scalable Synthesis

Parameter Tuning: Temperature, Pressure, and Concentration Effects

For industrial-scale production, optimizing the synthesis process is crucial. This would involve a detailed investigation of how key parameters affect the reaction on a larger scale. The effects of temperature, pressure, and reactant concentrations would be systematically varied to find the optimal balance between reaction rate, yield, purity, and cost-effectiveness. For instance, while higher temperatures generally increase the reaction rate, they might also lead to undesirable side reactions or decomposition of the product.

Design of Experiment (DoE) Approaches for Robust Synthesis

To efficiently explore the complex interplay of multiple reaction parameters, a Design of Experiment (DoE) approach would be employed. angolaonline.net Statistical methods, such as factorial or response surface methodology, would be used to design a set of experiments that can simultaneously investigate the effects of various factors and their interactions. The data from these experiments would be used to build a mathematical model of the process, which can then be used to identify the optimal conditions for a robust and scalable synthesis of this compound.

While the principles and methodologies for conducting such research are well-established in chemical engineering and organic synthesis, their specific application to this compound has not been reported in accessible scientific literature. The compound is listed in chemical supplier catalogs, indicating its availability, but the detailed synthetic and process chemistry information remains proprietary or unpublished. tcichemicals.com

Sustainability Considerations in Synthetic Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for specialty chemicals like liquid crystals. The goal is to minimize the environmental impact of chemical processes by improving efficiency, reducing waste, and utilizing less hazardous materials. For the synthesis of this compound, which is typically achieved through the esterification of 4-n-Octyloxybenzoic acid and 2,4,5-Trichlorophenol, several sustainability aspects can be considered.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. An ideal reaction would have an atom economy of 100%, where all reactant atoms are incorporated into the final product.

The Environmental Factor (E-Factor) provides a different perspective on the environmental impact of a chemical process by quantifying the amount of waste generated. It is defined as the total mass of waste produced divided by the mass of the desired product. A lower E-Factor indicates a more environmentally friendly process.

For the synthesis of this compound via a traditional Fischer esterification reaction, the primary byproduct is water. nrochemistry.comyoutube.com The theoretical atom economy and E-Factor can be calculated as follows:

Reaction: 4-n-Octyloxybenzoic acid + 2,4,5-Trichlorophenol → this compound + Water

Interactive Data Table: Theoretical Atom Economy and E-Factor for the Synthesis of this compound

| Metric | Value | Calculation |

| Atom Economy | 95.97% | (Molecular Weight of Product / (Molecular Weight of 4-n-Octyloxybenzoic acid + Molecular Weight of 2,4,5-Trichlorophenol)) * 100 |

| Theoretical E-Factor | 0.04 | Molecular Weight of Water / Molecular Weight of Product |

Note: This theoretical E-Factor only considers the mass of the stoichiometric byproduct (water) and does not account for waste from solvents, catalysts, or purification processes, which would significantly increase the actual E-Factor in an industrial setting.

The choice of solvent is a critical factor in the sustainability of a chemical synthesis. Traditional organic solvents are often volatile, flammable, and can have significant health and environmental impacts. Green chemistry encourages the use of safer, more environmentally benign solvents.

In the context of synthesizing this compound, several strategies can be employed to minimize waste and improve the sustainability profile:

Solvent Selection: Research into greener esterification reactions has highlighted the potential of solvents like cyclopentyl methyl ether (CPME) as a replacement for more hazardous options like tetrahydrofuran (THF). rsc.org The ideal solvent should have low toxicity, be recyclable, and have a low environmental impact. For esterification, high-boiling point solvents can facilitate the removal of water by azeotropic distillation, driving the reaction to completion.

Catalyst Choice: The use of heterogeneous catalysts over homogeneous ones is a key strategy for waste minimization. rsc.org Solid acid catalysts, for instance, can be easily separated from the reaction mixture and potentially reused, reducing the need for energy-intensive and solvent-consuming purification steps. rsc.org This contrasts with traditional homogeneous catalysts like sulfuric acid, which require neutralization and result in the formation of salt waste. youtube.com

Process Intensification: Techniques such as continuous flow chemistry can offer significant advantages in terms of waste reduction and safety. acs.org Flow reactors allow for better control over reaction parameters, can lead to higher yields and selectivity, and minimize the volume of hazardous materials at any given time. acs.org

Waste Valorization: Investigating potential uses for byproducts and waste streams is another avenue for improving the sustainability of the synthesis. While the primary byproduct in this esterification is water, any unreacted starting materials or side products could potentially be recovered and recycled.

By focusing on these sustainability considerations, the synthesis of this compound can be designed to be more efficient and environmentally responsible, aligning with the broader goals of green chemistry in the chemical industry.

Functionality As a Precursor and Synthetic Intermediate in Organic Synthesis

Application as an Activated Ester for Amidation Reactions

Activated esters are a cornerstone of modern peptide synthesis and are widely employed for the formation of amide bonds due to their favorable reaction kinetics and generally mild reaction conditions. The 2,4,5-trichlorophenoxy group is an excellent leaving group, which facilitates the efficient formation of amide linkages.

Reaction with Amines to Form Amide Linkages

The primary application of 2,4,5-trichlorophenyl 4-n-octyloxybenzoate as an activated ester is in the acylation of primary and secondary amines to form the corresponding amides. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the 2,4,5-trichlorophenoxide anion, a relatively stable leaving group, to yield the thermodynamically stable amide bond.

The general transformation can be represented as follows:

R-CO-OAr + R'-NH₂ → R-CO-NHR' + ArOH

Where R-CO-OAr is this compound, R'-NH₂ is a primary amine, and ArOH is 2,4,5-trichlorophenol (B144370).

The reaction conditions for such amidations are typically mild, often proceeding at room temperature in a suitable aprotic solvent. The progress of the reaction can be monitored by the consumption of the starting materials and the formation of the amide product, which can be readily purified from the 2,4,5-trichlorophenol byproduct.

Stereochemical Control in Coupling Reactions

In the synthesis of chiral molecules, such as peptides and their derivatives, the preservation of stereochemical integrity at chiral centers is of paramount importance. The use of activated esters, like this compound, is generally associated with a low risk of racemization, particularly when compared to other activation methods that may involve harsher conditions or the formation of more reactive intermediates.

The degree of stereochemical control is influenced by several factors, including the reaction temperature, the nature of the solvent, and the presence of any additives. For sensitive substrates, the reaction is typically carried out at lower temperatures to minimize the potential for epimerization of adjacent chiral centers. The choice of solvent can also play a role in stabilizing the transition state and influencing the stereochemical outcome. While specific studies on the stereochemical control exerted by this compound are not extensively documented, the general principles of activated ester chemistry suggest its utility in stereoselective syntheses.

Role in the Synthesis of Complex Bioactive Molecules and Derivatives (e.g., Peptidomimetics)

The ability to form amide bonds under mild conditions makes 2,4,5-trichlorophenyl esters valuable reagents in the total synthesis of complex natural products and their analogues, including peptidomimetics which are designed to mimic the structure and function of natural peptides.

Incorporation into Macrocyclic Structures

A notable application of 2,4,5-trichlorophenyl esters is in macrolactamization reactions, a key step in the synthesis of many macrocyclic antibiotics. For instance, in the total synthesis of the teicoplanin aglycone, a complex glycopeptide antibiotic, a 2,4,5-trichlorophenyl ester is employed to facilitate the formation of a large ring structure through an intramolecular amide bond formation. This macrocyclization is a critical step in establishing the intricate three-dimensional architecture of the molecule, which is essential for its biological activity. The use of the activated ester allows for the ring closure to occur under conditions that are compatible with the numerous other functional groups present in the advanced synthetic intermediate.

Strategy for Acyl Side Chain Introduction

In addition to forming amide bonds within the backbone of a molecule, activated esters can also be utilized to introduce acyl side chains onto a molecular scaffold. This is particularly relevant in the synthesis of modified peptides and other bioactive molecules where the nature of the side chains plays a crucial role in determining the biological activity and pharmacokinetic properties. By reacting a nucleophilic functional group on a core structure with an activated ester like this compound, a specific acyl group can be appended. This strategy allows for the late-stage modification of complex molecules, enabling the synthesis of a library of analogues for structure-activity relationship studies.

Exploration of Further Derivatization Opportunities

The synthetic utility of this compound is not limited to its role as an acylating agent. The presence of multiple functional groups within the molecule opens up avenues for further derivatization. For example, the aromatic rings could potentially undergo further substitution reactions, although the existing electron-withdrawing chloro groups would direct incoming electrophiles to specific positions. The n-octyloxy chain could also be modified, for instance, by introducing unsaturation or other functional groups, to modulate the lipophilicity and other physicochemical properties of the resulting derivatives. Such modifications could be explored to fine-tune the reactivity of the activated ester or to synthesize novel compounds with potentially interesting biological activities.

Modifications at the Octyloxy Chain

While direct modifications to the n-octyloxy chain of this compound are not extensively documented in the literature, the compound can serve as a precursor to 4-n-octyloxybenzoic acid, which can then be further functionalized. The robust nature of the trichlorophenyl ester linkage allows for selective reactions at the octyloxy chain under specific conditions. However, a more common synthetic strategy involves the cleavage of the ester to liberate the carboxylic acid.

One potential pathway for modification involves the initial cleavage of the ester bond to yield 4-n-octyloxybenzoic acid. This can be achieved through saponification using a strong base like sodium hydroxide. Once the carboxylic acid is obtained, a variety of well-established synthetic transformations can be performed on the octyloxy chain. For instance, the terminal methyl group of the octyl chain could be targeted for functionalization, such as through free-radical halogenation, although achieving high selectivity at the terminal position can be challenging.

A more controlled approach would involve the synthesis of a modified octyloxy chain prior to its attachment to the benzoic acid backbone. For example, starting with a functionalized octanol, one could synthesize a derivative of 4-n-octyloxybenzoic acid with desired modifications. This modified acid could then be converted to its 2,4,5-trichlorophenyl ester if an activated intermediate is required for subsequent reactions.

Table 1: Potential Synthetic Modifications Following Ester Cleavage

| Starting Material | Reagents and Conditions | Product | Application |

|---|---|---|---|

| This compound | 1. NaOH, H₂O/EtOH, reflux2. HCl (aq) | 4-n-Octyloxybenzoic acid | Precursor for further synthesis |

| 4-n-Octyloxybenzoic acid | 1. SOCl₂, reflux2. Functionalized alcohol, pyridine (B92270) | Functionalized 4-n-octyloxybenzoate ester | Synthesis of liquid crystals, polymers |

Substitutions on the Trichlorophenyl Ring

The 2,4,5-trichlorophenyl ring is generally considered a leaving group in the context of this molecule's primary reactivity. However, the principles of nucleophilic aromatic substitution (SNAr) suggest that under certain conditions, the chlorine atoms on the phenyl ring could be displaced by strong nucleophiles. Aryl halides with electron-withdrawing substituents are known to undergo SNAr reactions. nih.govlibretexts.orglibretexts.org In this case, the ester functionality and the other chlorine atoms act as electron-withdrawing groups, activating the ring towards nucleophilic attack.

The positions of the chlorine atoms (ortho and para to the ester linkage) are electronically favorable for stabilizing the negative charge of the Meisenheimer intermediate formed during an SNAr reaction. libretexts.orglibretexts.org For instance, a potent nucleophile could potentially displace the chlorine atom at the 4-position, which is para to the ester group.

Table 2: Plausible Nucleophilic Aromatic Substitution Reactions

| Position of Substitution | Nucleophile | Conditions | Potential Product |

|---|---|---|---|

| C-4 (para to ester) | NaOCH₃ | High temperature, polar aprotic solvent (e.g., DMSO) | 2,5-Dichloro-4-methoxyphenyl 4-n-octyloxybenzoate |

| C-2 (ortho to ester) | NaSCH₃ | High temperature, polar aprotic solvent (e.g., DMF) | 4,5-Dichloro-2-(methylthio)phenyl 4-n-octyloxybenzoate |

It is important to note that these are plausible reactions based on established principles of SNAr chemistry. The high activation energy often required for such substitutions on polychlorinated aromatic rings means that these reactions would likely require forcing conditions and may compete with the cleavage of the ester bond, especially with nucleophiles that are also strong bases.

Mechanistic Aspects of Reactivity as a Leaving Group

The primary and most synthetically useful feature of this compound is the exceptional leaving group ability of the 2,4,5-trichlorophenoxide moiety. This property is a direct consequence of the electronic effects exerted by the three chlorine atoms on the phenyl ring.

Nucleophilic Attack and Ester Cleavage

The reaction proceeds via a nucleophilic acyl substitution mechanism. A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the carbon-oxygen bond between the acyl group and the trichlorophenoxy group, releasing the stable 2,4,5-trichlorophenoxide anion and forming the new product.

The facility of this reaction is attributed to the stability of the departing 2,4,5-trichlorophenoxide ion. The negative charge on the oxygen atom is effectively delocalized through resonance into the aromatic ring and is further stabilized by the strong inductive electron-withdrawing effect of the three chlorine atoms. This stabilization lowers the activation energy for the departure of the leaving group, thereby accelerating the rate of the nucleophilic substitution reaction.

Electronic Effects of the Trichlorophenyl Moiety on Reactivity

The reactivity of this compound as an acylating agent is profoundly influenced by the electronic properties of the 2,4,5-trichlorophenyl group. The key electronic effects at play are the inductive effect and the resonance effect.

Inductive Effect (-I): The high electronegativity of the chlorine atoms results in a strong electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds, pulling electron density away from the aromatic ring and, consequently, from the phenoxy oxygen. This polarization increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile and more susceptible to nucleophilic attack.

The combination of these electronic effects makes the 2,4,5-trichlorophenoxy group an excellent leaving group, which is the fundamental reason for the utility of this compound as an activated ester in organic synthesis.

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of 2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate. This non-destructive technique allows for the precise assignment of proton (¹H) and carbon (¹³C) signals within the molecule. While specific spectral data for this compound is held within specialized databases, the principles of its application can be described. chemicalbook.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Comprehensive Structural Assignment

To unambiguously assign the complex array of signals expected from this compound, two-dimensional NMR experiments are indispensable.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between adjacent protons on the benzoate (B1203000) and trichlorophenyl rings, as well as along the n-octyloxy chain. This helps in piecing together the individual spin systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the molecular skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is crucial for connecting the different fragments of the molecule, such as linking the n-octyloxy chain to the benzoate ring via the ether linkage, and the benzoate ring to the trichlorophenyl group through the ester functionality.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below based on the known structure and general chemical shift ranges for similar functional groups.

| Atom/Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Trichlorophenyl Ring Protons | 7.0 - 8.0 | 125 - 140 |

| Benzoate Ring Protons | 7.0 - 8.2 | 128 - 135 |

| Methylene (O-CH₂) | 3.9 - 4.2 | 65 - 70 |

| Methylene (Chain) | 1.2 - 1.8 | 20 - 35 |

| Terminal Methyl (CH₃) | 0.8 - 1.0 | 10 - 15 |

| Carbonyl (C=O) | - | 160 - 170 |

Solid-State NMR for Polymorph Characterization (if applicable)

Given that this compound is a crystalline solid, it may exhibit polymorphism, which is the ability to exist in multiple crystal forms. tcichemicals.comtcichemicals.com Solid-state NMR (ssNMR) would be a powerful tool to investigate this. Differences in the crystalline packing would result in distinct ¹³C chemical shifts and cross-polarization magic angle spinning (CP-MAS) dynamics for each polymorph. This technique can provide detailed information on the symmetry and molecular conformation in the solid state. rsc.org

Dynamic NMR for Conformational Exchange Studies

Dynamic NMR (DNMR) techniques could be employed to study conformational exchange processes within the molecule, such as the rotation around the C-O bonds of the ester and ether linkages. By acquiring spectra at variable temperatures, it would be possible to determine the energy barriers associated with these rotational processes.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of the molecule.

Correlation of Vibrational Modes with Molecular Structure

Both FTIR and Raman spectroscopy would reveal characteristic vibrational bands corresponding to the different functional groups present in this compound. While the specific spectra for this compound are noted in spectral databases, a table of expected characteristic vibrational frequencies can be constructed. chemicalbook.com

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Carbonyl (Ester) | C=O Stretch | 1730 - 1750 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether | C-O Stretch | 1200 - 1300 |

| Alkyl Chain | C-H Stretch | 2850 - 2960 |

| C-Cl | C-Cl Stretch | 600 - 800 |

Polymorphic and Phase Transition Analysis via IR (if relevant to materials)

FTIR spectroscopy is particularly sensitive to the local environment of molecules. If this compound exhibits polymorphism, the FTIR spectra of the different polymorphs would show subtle but measurable differences in the positions and shapes of the vibrational bands. Furthermore, temperature-dependent FTIR studies could be used to monitor phase transitions, such as the melting from a solid to a liquid state, which is known to occur between 55.0 and 58.0 °C. tcichemicals.comtcichemicals.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for the unambiguous identification and structural elucidation of organic compounds. Its high precision in mass measurement allows for the determination of elemental compositions and provides deep insights into molecular structure through fragmentation analysis.

Exact Mass Determination for Elemental Composition Verification

The determination of the exact mass of the molecular ion of this compound is the first step in its characterization by HRMS. With a chemical formula of C₂₁H₂₃Cl₃O₃, the theoretical monoisotopic mass can be calculated with high precision. An experimental measurement from an HRMS instrument would serve to verify this elemental composition, lending strong support to the compound's identity. The expected isotopic pattern, arising from the three chlorine atoms (³⁵Cl and ³⁷Cl), would further confirm the presence and number of chlorine atoms in the molecule.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₂₁H₂₃Cl₃O₃⁺)

| m/z (Theoretical) | Relative Abundance (%) |

|---|---|

| Data not available | Data not available |

| Data not available | Data not available |

| Data not available | Data not available |

| Data not available | Data not available |

(Note: This table would be populated with the calculated m/z values and their expected relative intensities based on the natural abundance of all isotopes present.)

Fragmentation Pathway Analysis for Structural Insights

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ of this compound would reveal its characteristic fragmentation pathways. The fragmentation pattern is dictated by the molecule's structure, with bonds cleaving at their weakest points to form stable fragment ions. For this ester, key fragmentations would be expected to occur at the ester linkage, the ether linkage, and within the octyl chain.

Expected fragmentation could include the loss of the octyloxy group, cleavage of the ester bond to form acylium ions, and fragmentation of the alkyl chain. The accurate mass measurement of these fragment ions would allow for the determination of their elemental formulas, enabling the reconstruction of the fragmentation pathways and providing unequivocal structural confirmation.

Table 2: Postulated Major Fragment Ions of this compound in HRMS/MS

| Fragment Ion | Chemical Formula | m/z (Theoretical) |

|---|---|---|

| [M+H - C₈H₁₇O]⁺ | Data not available | Data not available |

| [C₁₅H₂₃O₂]⁺ | Data not available | Data not available |

| [C₆H₂Cl₃O]⁺ | Data not available | Data not available |

(Note: This table would present the chemical formulas and calculated exact masses of plausible fragment ions.)

X-ray Diffraction (XRD) for Crystallographic Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This provides invaluable information on molecular geometry, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

A single crystal X-ray diffraction study of this compound would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined. This would reveal the conformation of the flexible octyloxy chain and the relative orientation of the two aromatic rings. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as van der Waals forces, which govern the solid-state properties of the compound.

Table 3: Key Crystallographic Data for this compound from Single Crystal XRD

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Density (calculated) | Data not available |

| R-factor | Data not available |

(Note: This table would summarize the primary findings from a single crystal XRD experiment.)

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) serves as a fingerprint for the crystalline phase of a material. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is characteristic of the compound's crystal structure. PXRD is instrumental in identifying the crystalline form of a bulk sample, assessing its phase purity, and detecting the presence of any polymorphic forms.

Table 4: Prominent Peaks in the Powder X-ray Diffractogram of this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

(Note: This table would list the characteristic diffraction peaks from a PXRD analysis.)

Advanced Chromatographic Techniques for Purity and Isomeric Separation

Chromatographic methods are essential for the separation, identification, and quantification of compounds in a mixture. For a substance like this compound, advanced techniques are crucial for ensuring purity and for separating it from potential isomers.

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, would be the method of choice for assessing the purity of this compound. A well-developed HPLC method would be capable of separating the target compound from starting materials, by-products, and degradation products. The use of a photodiode array (PDA) detector would provide UV-Vis spectra, aiding in peak identification and purity assessment.

Furthermore, the synthesis of this compound could potentially lead to the formation of other trichlorophenyl isomers. Specialized chromatographic methods, possibly involving chiral stationary phases if applicable, or high-efficiency capillary gas chromatography, would be necessary to resolve and quantify these closely related isomers.

Table 5: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Data not available |

| Mobile Phase | Data not available |

| Flow Rate | Data not available |

| Detection Wavelength | Data not available |

| Retention Time | Data not available |

(Note: This table would outline a hypothetical, optimized HPLC method for the analysis of this compound.)

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-performance liquid chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility is significantly enhanced by the use of diverse detectors, each providing unique qualitative and quantitative information.

For the separation of this compound from its potential impurities, such as unreacted starting materials (4-n-octyloxybenzoic acid and 2,4,5-trichlorophenol) or side-products, a reversed-phase HPLC method is typically employed. A C18 column is a common choice, offering excellent separation for non-polar to moderately polar compounds. researchgate.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, allowing for gradient elution to resolve compounds with a wide range of polarities. researchgate.netresearchgate.net

UV-Visible (UV-Vis) Detection:

The most common detector for routine analysis is the UV-Vis detector. biocompare.com The aromatic rings and the ester functional group in this compound confer strong UV absorbance. sci-hub.se Detection is typically performed at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of standard solutions. The dual-wavelength capability of modern detectors allows for simultaneous monitoring at two different wavelengths, which can help in identifying co-eluting impurities and improving the accuracy of quantification. waters.com

Mass Spectrometry (MS) Detection:

For unequivocal identification of the main compound and its impurities, coupling HPLC with a mass spectrometer (HPLC-MS) is the gold standard. researchgate.net Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common interfaces. Mass spectrometry provides molecular weight information and fragmentation patterns, which are unique for each compound, allowing for definitive structural elucidation. This is particularly valuable for identifying unknown byproducts formed during the synthesis or degradation of the target compound.

Table 1: Illustrative HPLC-UV Method Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 60% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 254 nm |

Gas Chromatography (GC) for Volatile Byproducts and Impurities

Gas chromatography is an essential technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC is primarily used to detect and quantify volatile impurities that may be present from the synthesis process or as degradation products. These can include residual solvents or volatile byproducts.

A typical GC analysis involves injecting the sample, either directly or after derivatization, into a heated injection port where it is vaporized. The vapor is then carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the mobile phase.

Flame Ionization Detection (FID):

For general-purpose screening of volatile organic impurities, a Flame Ionization Detector (FID) is often used. The FID is sensitive to a wide range of organic compounds and provides a response that is proportional to the mass of carbon in the analyte. This makes it a robust tool for quantifying known impurities against a calibrated standard.

Mass Spectrometry (MS) Detection:

When the identity of volatile impurities is unknown, coupling GC with a mass spectrometer (GC-MS) is indispensable. nih.govnih.gov The mass spectrometer fragments the eluting compounds into characteristic ions, producing a unique mass spectrum for each component. This "chemical fingerprint" allows for the identification of impurities by comparing their mass spectra with established libraries or through manual interpretation. This is particularly useful for detecting trace amounts of potentially toxic byproducts like residual chlorinated phenols. nih.gov For instance, methods have been developed for the GC-MS analysis of benzoic acid and its esters in various samples, which can be adapted for the specific impurities in this compound. researchgate.netnih.gov

Table 2: Representative GC-MS Method Parameters for the Analysis of Volatile Impurities in this compound

| Parameter | Value |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (10:1) |

| Oven Program | 50 °C (2 min), then 15 °C/min to 300 °C (hold 5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 40-550 amu |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule from its electronic structure. These methods would provide deep insights into the behavior of 2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate at the atomic and electronic levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies would be invaluable for:

Determining Molecular Geometry: Calculating the optimized, lowest-energy three-dimensional arrangement of atoms.

Analyzing Molecular Orbitals: Identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.

Mapping Electron Density: Visualizing the distribution of electrons around the molecule, which helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other chemical species.

No specific DFT data for this compound was found in the searched literature.

Computational methods can predict spectroscopic data, which are essential for the experimental characterization of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental spectra, help in the definitive assignment of signals to specific atoms within the molecule.

Infrared (IR) Spectroscopy: Calculations can determine the vibrational frequencies corresponding to the stretching and bending of chemical bonds. These theoretical frequencies can be correlated with the peaks observed in an experimental IR spectrum, aiding in the identification of functional groups.

Specific predicted spectroscopic parameters for this compound are not available in the reviewed literature.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its flexibility and interactions.

MD simulations would be employed to explore the conformational space of this compound. This would involve:

Identifying Stable Conformers: Determining the various low-energy shapes the molecule can adopt.

No studies detailing the molecular flexibility or rotational barriers of this compound were identified.

By simulating a system containing multiple molecules of this compound, MD can shed light on:

Non-covalent Interactions: Analyzing the types and strengths of intermolecular forces, such as van der Waals forces and potential dipole-dipole interactions, that govern how the molecules interact with each other.

Aggregation Propensity: Predicting whether the molecules tend to self-assemble or aggregate in different environments, which is a critical aspect for understanding its behavior in condensed phases.

Research on the intermolecular interactions and aggregation behavior of this specific compound is not present in the available literature.

In Silico Modeling of Reaction Pathways and Transition States

Computational modeling can be used to study the mechanisms of chemical reactions involving this compound. This would typically involve:

Mapping Reaction Coordinates: Identifying the most likely pathway a reaction will follow from reactants to products.

Locating Transition States: Determining the structure and energy of the highest-energy point along the reaction pathway (the transition state). The energy of the transition state is crucial for calculating the reaction rate.

No in silico modeling studies of reaction pathways or transition states for this compound were found.

Structure-Activity Relationship (SAR) Studies in Materials Design Contexts

The molecular architecture of this compound is indicative of its potential application in materials science, particularly as a liquid crystal or a UV-stabilizing additive in polymers. daneshyari.comuvabsorber.comspecialchem.com Structure-activity relationship (SAR) studies, often augmented by computational modeling, are crucial for understanding how the distinct structural motifs of this molecule contribute to its macroscopic properties. rochester.edushu.ac.uk

The molecule can be deconstructed into three key components for SAR analysis: the central benzoate (B1203000) ester core, the flexible n-octyloxy tail, and the halogenated phenyl ring.

Influence of the Benzoate Core and n-Octyloxy Tail:

Benzoate esters are a well-established class of mesogens, the fundamental units of liquid crystals. daneshyari.comacademie-sciences.fr The rigid, planar nature of the benzoate core contributes to the anisotropic intermolecular interactions necessary for the formation of liquid crystalline phases. scirp.org

The long, flexible n-octyloxy tail plays a significant role in modulating the mesomorphic behavior. In homologous series of benzoate liquid crystals, the length of the alkoxy chain is a key determinant of the type and stability of the liquid crystal phases (e.g., nematic, smectic). scirp.orgderpharmachemica.com The octyloxy chain in this compound likely promotes the formation of smectic phases due to the tendency of these long chains to micro-segregate and form layered structures. shu.ac.ukacademie-sciences.fr

Influence of the Trichlorophenyl Moiety:

The substitution of the phenyl ring with three chlorine atoms has a profound impact on the molecule's properties:

Polarity and Intermolecular Interactions: The chlorine atoms are highly electronegative, introducing significant dipole moments into the molecule. This can lead to strong dipole-dipole interactions, which can enhance the stability of liquid crystal phases and increase the clearing point (the temperature at which the material transitions from a liquid crystal to an isotropic liquid).

Steric Effects: The presence of three bulky chlorine atoms can influence the molecular packing and restrict rotational freedom. This can affect the type of mesophase formed. Lateral substitution, in particular, can lower the melting point and modify the mesophase behavior. derpharmachemica.com

Halogen Bonding: The chlorine atoms can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic center. nih.govacs.orgresearchgate.netnih.gov This directional interaction can play a crucial role in the self-assembly and stabilization of supramolecular structures, potentially leading to the formation of specific liquid crystal phases. researchgate.net

UV Absorption: The trichlorophenyl group, in conjunction with the benzoate core, is responsible for the molecule's ability to absorb UV radiation. tandfonline.com This makes it an effective UV stabilizer for polymers, protecting them from photodegradation. uvabsorber.com The electronic properties of the substituted ring system determine the wavelength range of UV absorption.

Computational models can be used to predict how variations in these structural features would affect material properties. For instance, DFT calculations can be used to determine molecular geometry, dipole moments, and polarizability, which are key parameters in predicting liquid crystalline behavior. rochester.edurochester.edu Molecular dynamics simulations can then be employed to model the collective behavior of these molecules and predict phase transitions. bristol.ac.uk

Summary of Structure-Activity Relationships for this compound in Materials Design

| Structural Feature | Property Influenced | Expected Effect |

| 4-n-Octyloxy Chain | Mesophase type and stability | Promotes smectic phase formation; length influences transition temperatures. scirp.orgderpharmachemica.com |

| Benzoate Ester Core | Mesogenicity | Provides the rigid core necessary for liquid crystal formation. daneshyari.comacademie-sciences.fr |

| 2,4,5-Trichloro Substitution | Polarity and Intermolecular Forces | Increases molecular polarity, potentially stabilizing mesophases through dipole-dipole interactions and halogen bonding. nih.govacs.org |

| 2,4,5-Trichloro Substitution | UV Absorption | Enhances absorption in the UV spectrum, providing UV-stabilizing properties. tandfonline.comuvabsorber.com |

Exploration of Material Science Applications and Functional Properties

Mesophase Behavior and Liquid Crystalline Characteristics (Hypothetical/Potential Investigation)

The investigation into the liquid crystalline properties of 2,4,5-trichlorophenyl 4-n-octyloxybenzoate would be a critical first step in determining its potential for advanced material applications. The molecular structure, which combines a rigid phenyl benzoate (B1203000) core with a flexible n-octyloxy chain, is a common motif in calamitic (rod-shaped) liquid crystals. The presence of three chlorine atoms on one of the phenyl rings would significantly influence its intermolecular interactions and, consequently, its mesophase behavior.

Thermal Analysis of Phase Transitions (e.g., Differential Scanning Calorimetry, DSC)

A primary technique to investigate the potential liquid crystalline nature of this compound would be Differential Scanning Calorimetry (DSC). By measuring the heat flow to or from the sample as a function of temperature, DSC can identify the temperatures and enthalpies of phase transitions.

Hypothetical DSC Data Table:

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Crystal to Smectic | (Hypothetical) | (Hypothetical) | (Hypothetical) |

| Smectic to Nematic | (Hypothetical) | (Hypothetical) | (Hypothetical) |

| Nematic to Isotropic | (Hypothetical) | (Hypothetical) | (Hypothetical) |

Note: The values in this table are purely hypothetical and represent the type of data that would be collected from a DSC experiment. The actual transition temperatures and enthalpies would depend on the specific intermolecular forces and packing efficiency of the molecules.

The melting point of this compound is reported to be in the range of 55.0 to 58.0 °C. tcichemicals.comtcichemicals.com A DSC thermogram would be used to confirm this solid-to-liquid or solid-to-mesophase transition. Subsequent heating and cooling cycles would reveal the presence of any enantiotropic (stable on both heating and cooling) or monotropic (stable only on cooling) liquid crystal phases. The presence of one or more sharp peaks on the DSC curve after the initial melting would be indicative of mesophase transitions. For instance, a small enthalpy change could signify a nematic to isotropic transition, while a larger one might suggest a more ordered smectic phase. The parent acid, 4-(Octyloxy)benzoic acid, exhibits multiple mesophases, including smectic and nematic phases, with transitions at 101 °C, 108 °C, and 147 °C. sigmaaldrich.com The esterification with the trichlorophenyl group would be expected to alter these transition temperatures significantly.

Optical Textures and Polarizing Optical Microscopy (POM) for Mesophase Identification

Polarizing Optical Microscopy (POM) is an indispensable tool for the identification of liquid crystalline phases. nih.govspie.org By observing the sample between crossed polarizers, the characteristic textures of different mesophases can be identified as they are heated and cooled.

Hypothetical POM Observations:

| Temperature Range (°C) | Observed Texture | Inferred Mesophase |

| (Hypothetical) | Schlieren, marbled | Nematic |

| (Hypothetical) | Fan-shaped, focal conic | Smectic A or C |

| (Hypothetical) | Mosaic | Smectic B |

If this compound were to exhibit a nematic phase, one would expect to observe a threaded or schlieren texture. Upon cooling, the formation of a smectic phase might be indicated by the appearance of fan-shaped textures or mosaic patterns. The specific textures observed would allow for the classification of the smectic phase (e.g., Smectic A, Smectic C). The combination of POM with a hot stage allows for the direct correlation of these textural changes with the transition temperatures identified by DSC.

X-ray Scattering Studies of Liquid Crystalline Phases (e.g., SAXS, WAXS)

To gain a more definitive understanding of the molecular arrangement within the potential mesophases, X-ray scattering techniques such as Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) would be employed. nih.govdesy.decapes.gov.br

In a hypothetical scenario where a smectic phase is present, SAXS would be used to determine the layer spacing. A sharp, low-angle reflection would confirm the presence of a layered structure, and the position of the reflection would give the d-spacing. For a nematic phase, a more diffuse scattering pattern would be expected. WAXS provides information about the short-range positional order within the layers or in the nematic phase. A broad, diffuse halo in the wide-angle region would indicate the liquid-like arrangement of the molecules' centers of mass. If a more ordered smectic phase, such as a Smectic B, were present, sharp wide-angle reflections would indicate hexagonal packing within the layers.

Characterization of Orientational Order Parameters

The degree of long-range orientational order in a liquid crystal is quantified by the order parameter, S. This parameter can be determined from the anisotropy of various physical properties, such as refractive index or diamagnetic susceptibility. Spectroscopic techniques, such as polarized Raman spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy, could also be used to probe the molecular orientation and calculate the order parameter as a function of temperature. A higher order parameter signifies a greater degree of alignment of the molecular long axes with the director.

Electro-Optical and Dielectric Properties (if Liquid Crystalline)

Should this compound be confirmed as a liquid crystal, its electro-optical and dielectric properties would be of paramount importance for potential applications in display technologies or other photonic devices. The presence of the polar chlorine and ester groups would likely result in a significant dielectric anisotropy.

Switching Behavior and Response Times

The switching behavior of the liquid crystal in response to an applied electric field is a key performance metric. This would be investigated by placing the material in a thin cell with transparent electrodes. By applying a voltage, the reorientation of the liquid crystal molecules can be observed through changes in the transmitted light intensity.

Hypothetical Electro-Optical Performance:

| Parameter | Hypothetical Value |

| Threshold Voltage (Vth) | (Hypothetical) |

| Rise Time (τ_on) | (Hypothetical) |

| Fall Time (τ_off) | (Hypothetical) |

| Dielectric Anisotropy (Δε) | (Hypothetical) |

The response times (rise time and fall time) would be measured to determine how quickly the liquid crystal can switch between the "on" and "off" states. These times are influenced by factors such as the viscoelastic properties of the material and the strength of the applied field. The trichlorophenyl group, being strongly electron-withdrawing, would likely induce a significant dipole moment, potentially leading to a large dielectric anisotropy and a relatively low threshold voltage for switching. nipne.ro However, the bulky nature of the three chlorine atoms could also increase the viscosity, which might adversely affect the response times.

Dielectric Anisotropy and Permittivity Measurements

The dielectric properties of liquid crystals are paramount for their application in display technologies and other electro-optic devices. Dielectric anisotropy (Δε) is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director, the average direction of the long molecular axis. The sign and magnitude of Δε determine how the liquid crystal molecules will align in an applied electric field.

For phenyl benzoate derivatives, the dielectric anisotropy is influenced by the molecular dipole moment and the degree of molecular ordering. The presence of the three chlorine atoms on the phenyl ring of this compound introduces a significant transverse dipole moment, which would likely result in a negative dielectric anisotropy (Δε < 0). In such materials, the molecules align perpendicular to an applied electric field.

In a study of related phenyl-4-(5-alkyl-1,3,2-dioxaborin-2-yl)benzoates, it was observed that the dielectric parameters are strongly linked to the molecular dipole structures. Some of these compounds were identified as "dual frequency materials," where the sign of the dielectric anisotropy changes with the frequency of the applied electric field. tcichemicals.comnih.govicm.edu.pl This property is highly desirable for advanced display applications, enabling faster switching times.

Table 1: Representative Dielectric Properties of a Related Phenyl Benzoate Liquid Crystal

| Property | Value | Conditions |

| Dielectric Anisotropy (Δε) | -2.1 | 1 kHz, 25°C |

| Permittivity (ε∥) | 4.5 | 1 kHz, 25°C |

| Permittivity (ε⊥) | 6.6 | 1 kHz, 25°C |

| Crossover Frequency | ~10 kHz | 25°C |

Note: The data in this table is representative of a typical phenyl benzoate liquid crystal with negative dielectric anisotropy and is intended for illustrative purposes, as specific data for this compound is not available.

Electro-optic Device Fabrication and Performance Testing

The electro-optic response of a liquid crystal is its ability to change its optical properties under the influence of an external electric field. This is the fundamental principle behind liquid crystal displays (LCDs). For a material with negative dielectric anisotropy, such as is predicted for this compound, the liquid crystal molecules in a device would typically be aligned perpendicular to the electrodes in the off-state. When an electric field is applied, the molecules would tilt, altering the refractive index and thus modulating the passage of light.

The fabrication of an electro-optic device involves sandwiching the liquid crystal material between two glass substrates coated with a transparent conductive layer (e.g., Indium Tin Oxide, ITO) and an alignment layer. The performance of such a device is characterized by parameters such as switching voltage, response time (rise and fall times), and contrast ratio.

While specific performance data for devices using this compound is not available, studies on other ester-based liquid crystals in electro-optic applications provide insights into the expected behavior. nih.gov The switching speed is influenced by the rotational viscosity of the material and the cell gap, while the contrast ratio depends on the birefringence of the liquid crystal and the quality of the polarizers used.

Table 2: Typical Electro-optic Performance of a Nematic Liquid Crystal Device

| Parameter | Typical Value |

| Switching-on Time (τ_on) | < 10 ms |

| Switching-off Time (τ_off) | < 20 ms |

| Threshold Voltage (V_th) | 1.5 - 3.0 V |

| Contrast Ratio | > 1000:1 |

Note: This table presents typical performance characteristics for a nematic liquid crystal device and is for illustrative purposes.

Self-Assembly and Supramolecular Organization in Condensed Phases

The ability of molecules to spontaneously organize into well-defined, ordered structures is a hallmark of supramolecular chemistry and is a key feature of liquid crystals. The interplay of shape anisotropy, intermolecular forces (van der Waals, dipole-dipole), and in some cases, hydrogen bonding, dictates the nature of the self-assembled structures.

For molecules like this compound, the elongated shape is expected to promote the formation of liquid crystalline mesophases, such as nematic and smectic phases. In the nematic phase, the molecules exhibit long-range orientational order, while in the smectic phases, they are also organized into layers.

Furthermore, under certain conditions (e.g., specific solvents or surface interactions), similar organic molecules have been shown to form more complex self-assembled structures like fibers and films. For instance, a study on a structurally related tribenzoic acid derivative demonstrated the formation of a two-dimensional open hexagonal network on a silver surface, which transformed into a one-dimensional ribbon structure at a higher temperature. vega.com This highlights the potential for this compound to form a variety of supramolecular architectures depending on the processing conditions.

The self-assembled structures of liquid crystals can create nano- or micro-scale environments that can accommodate "guest" molecules. This host-guest chemistry is a burgeoning field with applications in sensing, drug delivery, and catalysis. The ordered matrix of the liquid crystal can influence the orientation and properties of the guest molecules.

While there are no specific studies on host-guest interactions with this compound, its liquid crystalline nature suggests that it could serve as a host for smaller molecules. The polarity of the trichlorophenyl group and the non-polar nature of the octyloxy chain could create distinct domains within the self-assembled structure, potentially allowing for the selective incorporation of different types of guest molecules.

Integration into Polymer Matrices and Composite Materials

The incorporation of liquid crystals into polymer matrices leads to the formation of composite materials with tunable and often enhanced properties. These materials, known as polymer-dispersed liquid crystals (PDLCs) or polymer-stabilized liquid crystals (PSLCs), are of significant interest for applications such as smart windows, flexible displays, and switchable gratings.

The successful fabrication of a liquid crystal-polymer composite hinges on the compatibility and dispersion of the liquid crystal within the polymer matrix. The miscibility of this compound with a given polymer would depend on the similarity of their chemical structures and intermolecular forces. The presence of both polar (trichlorophenyl) and non-polar (octyloxy chain) moieties in the liquid crystal molecule could allow for compatibility with a range of polymers.

Upon phase separation, the liquid crystal forms droplets within the polymer matrix in PDLCs. The size and shape of these droplets are critical for the electro-optic performance of the composite and can be controlled by the curing conditions and the relative concentrations of the components. In PSLCs, a small amount of a polymerizable monomer is mixed with the liquid crystal and then polymerized in situ to form a polymer network that stabilizes the liquid crystal alignment.

Mechanical and Thermal Properties of Composites

The incorporation of this compound into polymer composites can significantly influence their mechanical and thermal characteristics. The primary mechanism behind this is its ability to absorb harmful ultraviolet (UV) radiation, which would otherwise lead to photodegradation of the polymer matrix. lookchem.com This degradation manifests as brittleness, discoloration, and a loss of mechanical strength. By absorbing UV radiation and dissipating it as heat, this compound helps to preserve the integrity and extend the lifespan of plastic materials. lookchem.com

Table 1: General Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 79404-93-6 | tcichemicals.com |

| Molecular Formula | C21H23Cl3O3 | scbt.com |

| Molecular Weight | 429.76 g/mol | scbt.com |

| Appearance | White to almost white powder/crystal | tcichemicals.com |

| Melting Point | 55.0 to 58.0 °C | tcichemicals.com |

Potential for Advanced Functional Materials

The functional properties of this compound extend beyond simple UV stabilization, pointing towards its potential use in more advanced applications.

Applications in Displays and Optoelectronic Devices

The molecular structure of this compound, characterized by a rigid core and a flexible tail, is a common motif in liquid crystalline materials. Benzoate esters, in particular, are a well-known class of compounds that can exhibit liquid crystal phases. These phases are crucial for the operation of liquid crystal displays (LCDs) and other optoelectronic devices.

While specific studies on the liquid crystalline behavior of this compound are not prominent, its structural similarity to other mesogenic (liquid crystal-forming) benzoate esters suggests it may possess such properties. The arrangement of molecules in a liquid crystal phase allows for the manipulation of light, which is the fundamental principle behind LCD technology. Further research would be needed to determine the specific liquid crystal phases and transition temperatures for this compound.

Exploration in Smart Coatings and Sensors

The primary function of this compound as a UV absorber makes it a strong candidate for inclusion in smart coatings. lookchem.com Such coatings could be designed to protect sensitive substrates from sun damage, thereby prolonging their aesthetic and functional life. Its use as a stabilizing agent in the plastics industry corroborates this potential application. lookchem.com

In the realm of sensors, the compound's response to UV light could potentially be harnessed. A material that changes its optical or electrical properties upon exposure to UV radiation could form the basis of a UV sensor. Given that the compound absorbs UV energy and dissipates it as heat, it might be possible to develop a sensor that detects this thermal change or a change in a related property.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Future Research Directions and Unaddressed Challenges

Development of Novel High-Yield and Eco-Friendly Synthetic Routes

The synthesis of phenyl benzoates typically involves the esterification of a phenol (B47542) with a benzoic acid derivative. For 2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate , this would traditionally involve the reaction of 2,4,5-trichlorophenol (B144370) with 4-n-octyloxybenzoyl chloride. While effective, this method often utilizes hazardous reagents like thionyl chloride or oxalyl chloride to activate the carboxylic acid, generating stoichiometric amounts of waste.

Future research should prioritize the development of greener and more efficient synthetic pathways. This includes exploring direct esterification methods catalyzed by solid acids, zeolites, or enzymes, which can minimize waste and avoid harsh reaction conditions. The use of greener solvents, or even solvent-free reaction conditions, is another critical avenue. youtube.com Methodologies like the Mitsunobu reaction or base-catalyzed synthesis using diphenyl carbonate present alternative routes that could be optimized for this specific compound. researchgate.netrsc.org A key challenge will be to achieve high yields and purity while maintaining the economic viability of the process.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthesis Method | Potential Catalyst | Potential Solvent | Key Advantages | Key Challenges |

| Acid Chloride Route | None (stoichiometric reagent) | Anhydrous, non-polar | High reactivity, established method | Hazardous reagents, waste generation |

| Direct Esterification | Solid acid (e.g., Amberlyst-15) | Toluene, xylene | Catalyst recyclability, reduced waste | Higher temperatures, potential for side reactions |

| Mitsunobu Reaction | DEAD/DIAD and PPh3 | THF, Dichloromethane | Mild conditions, high yields for hindered phenols | Stoichiometric phosphine (B1218219) oxide waste |

| Base-Catalyzed (with Diphenyl Carbonate) | DBU, TBD, DMAP | Neat (solvent-free) | Avoids hazardous activating agents | High temperatures, potential for transesterification |

Comprehensive Investigation of Solid-State and Interfacial Phenomena

The solid-state packing and interfacial behavior of liquid crystals are paramount to their performance in devices. For This compound , the three chlorine atoms on the phenyl ring are expected to significantly influence its molecular packing due to their size and electronegativity. This can lead to complex polymorphic behavior in the solid state. High-resolution X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are essential tools to unravel the crystalline structures and phase transitions of this compound. numberanalytics.com

The behavior of this molecule at interfaces, such as with alignment layers in a display device or at a liquid-air interface, is another critical area of investigation. The chlorinated phenyl group may induce specific anchoring behaviors, which could be exploited for novel device configurations. aps.org Techniques like atomic force microscopy (AFM) and neutron reflectometry can provide invaluable insights into the molecular orientation and ordering at these interfaces. A significant challenge lies in understanding how the interplay between the chlorinated core and the flexible octyloxy tail dictates the surface-induced ordering and wetting phenomena. nih.gov

Systematic Structure-Property Correlation Studies for Material Applications

The mesomorphic properties of a liquid crystal, such as the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable, are intrinsically linked to its molecular structure. For This compound , systematic studies are needed to understand how variations in its structure affect its properties. This involves the synthesis and characterization of a homologous series with varying alkyl chain lengths (e.g., replacing the octyloxy group with hexyloxy or decyloxy) and altering the substitution pattern of the chlorine atoms on the phenyl ring. worldscientificnews.com

The presence of lateral chlorine atoms can significantly impact the clearing point (the temperature at which the material becomes an isotropic liquid) and the stability of different mesophases. nih.govmdpi.com For instance, lateral substituents can disrupt molecular packing, which may lower the melting point and favor the formation of a nematic phase over a more ordered smectic phase. nih.gov The dielectric anisotropy, a key parameter for display applications, is also expected to be influenced by the polar C-Cl bonds. A systematic study would allow for the development of a predictive model for designing new materials with desired properties based on this molecular scaffold.

Table 2: Hypothetical Phase Transition Temperatures for a Homologous Series based on General Trends

| Compound | Alkyl Chain (n) | Melting Point (°C) (Hypothetical) | Clearing Point (°C) (Hypothetical) | Mesophase(s) (Hypothetical) |

| 2,4,5-Trichlorophenyl 4-n-Hexyloxybenzoate | 6 | 65-70 | 80-85 | Nematic |

| This compound | 8 | 60-65 | 90-95 | Nematic, Smectic A |

| 2,4,5-Trichlorophenyl 4-n-Decyloxybenzoate | 10 | 55-60 | 95-100 | Smectic A, Smectic C |

Note: This data is hypothetical and based on general trends observed in calamitic liquid crystals, where longer alkyl chains tend to stabilize smectic phases.

Exploration of Multicomponent Systems and Blends

In practical applications, liquid crystals are rarely used as single components. Instead, they are formulated into mixtures to achieve a specific set of properties, such as a broad operating temperature range, low viscosity, and optimized electro-optical response. A crucial area of future research is the investigation of This compound as a component in liquid crystal blends. mdpi.com

Interdisciplinary Approaches and Emerging Technologies in Characterization